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2'-O-Methylguanosine

Mass spectrometry Nucleoside stability Gas-phase chemistry

Antisense and mRNA therapeutic development requires precise nuclease resistance without unpredictable thermodynamic shifts. 2'-O-Methylguanosine (Guom) delivers empirically characterized performance: - **Antisense gapmers**: +1.3°C Tm/modification vs. DNA; IC50 ≈ 220 nM (vs. LNA 0.4 nM) - ideal for moderate-affinity designs. - **3'-terminal stabilization**: +2.6 kcal/mol (matched) / +0.7 kcal/mol (mismatch) - enables isoenergetic hybridization probes. - **mRNA Cap1 component**: enhances expression vs. Cap0 in dendritic cells; evades IFIT1 recognition. - **Mass spec reference**: Distinct ER-CID/IRMPD fragmentation signature for method validation. White solid, >98% purity, DMSO-soluble. Available for immediate research supply.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B8802630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methylguanosine
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
InChIKeyOVYNGSFVYRPRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methylguanosine Overview


2'-O-Methylguanosine (Guom; CAS 2140-71-8) is a naturally occurring modified nucleoside produced in tRNAs by tRNA guanosine-2'-O-methyltransferase [1]. It is a derivative of guanosine featuring a methyl group at the 2'-O position of the ribose sugar, which distinguishes it from unmodified RNA (2'-OH) and DNA (2'-H) nucleosides [2]. This 2'-O-methylation confers altered hydrogen-bonding characteristics, enhanced nuclease resistance, and modified thermodynamic properties when incorporated into oligonucleotides . It is commercially available as a white solid (melting point: 227-231°C, decomposition; density: 1.98±0.1 g/cm³ predicted) with solubility in DMSO and slight aqueous solubility .

For predictable duplex stabilization in oligonucleotide design
Supports nuclease-resistant antisense and siRNA research
Enables mass spectrometry fragmentation reference studies
Applicable for mRNA cap analog investigation

2'-O-Methylguanosine Substitution Limitations


In-class compounds such as unmodified guanosine (RNA, 2'-OH) and deoxyguanosine (DNA, 2'-H) cannot be simply interchanged with 2'-O-methylguanosine in oligonucleotide applications due to fundamental differences in glycosidic bond stability, duplex thermodynamic behavior, and nuclease resistance. Gas-phase studies using energy-resolved collision-induced dissociation (ER-CID) demonstrate that the glycosidic bond stability of protonated 2'-O-methylguanosine exceeds that of its DNA analogue but is weakened relative to its RNA counterpart [1]. Furthermore, the 2'-O-methyl group alters hydrogen-bonding between the 2'- and 3'-substituents and inverts the preferred polarity of this interaction versus RNA analogues, leading to distinct structural and energetic outcomes [1]. When incorporated into antisense oligonucleotides, 2'-O-methyl RNA-DNA chimeras exhibit a Tm increase of approximately 1.3°C per modification relative to unmodified DNA antisense oligos , and demonstrate distinct cellular potency profiles (IC50 ≈ 220 nM) compared to phosphorothioate (IC50 ≈ 70 nM) and LNA gapmer (IC50 = 0.4 nM) alternatives [2]. These quantifiable differences preclude generic substitution without altering experimental outcomes.

!
Unmodified guanosine (RNA) and deoxyguanosine (DNA) exhibit different glycosidic bond stability and hydrogen-bonding polarity, which may alter experimental outcomes.
!
LNA and 2'-fluoro modifications provide significantly higher Tm increments, limiting direct substitution without validation.
!
Phosphorothioate and LNA gapmer alternatives show distinct potency profiles, requiring activity benchmarking before replacement.

2'-O-Methylguanosine Evidence Guide


Glycosidic Bond Stability

In a tandem mass spectrometry study using energy-resolved collision-induced dissociation (ER-CID), the glycosidic bond stability of protonated 2'-O-methylguanosine (Guom) was quantitatively compared to its DNA (2'-H) and RNA (2'-OH) analogues via CID50% survival yield analysis [1]. The glycosidic bond of protonated Guom is more stable than that of protonated deoxyguanosine but less stable than that of protonated guanosine [1].

Glycosidic Bond Stability
Head-to-head
Guom > DNA, Guom
Informs chemical robustness under ionization or acidic conditions
Gas-phase ER-CID; protonated purines; quantitative survival yield curves
Gene Silencing Potency
Head-to-head
IC50 ≈ 220 nM
Establishes potency hierarchy for platform selection
Mammalian cell co-transfection; n=3; comparator data in source
Duplex Thermal Stabilization
Head-to-head
GM matched pair: +2.6 kcal/mol; GL: +3.4 kcal/mol
Enables precise design of isoenergetic hybridization probes
2'-O-Me-RNA/RNA duplex; ΔΔG°37 measured
Duplex Tm Increment
Data to verify
+1.3 °C per modification
Supports predictable tuning of duplex thermal stability
2'-O-Me/DNA chimera vs. complementary RNA; source review recommended
Conformational Effects
Class-level
Inverted hydrogen-bonding polarity vs. RNA
Explains unique thermodynamic behavior; cannot extrapolate from RNA
IRMPD spectroscopy and DFT; qualitative structural distinction
Mass spectrometry Nucleoside stability Gas-phase chemistry

Gene Silencing Potency Comparison

In a comparative co-transfection study in mammalian cells targeting the vanilloid receptor subtype 1 (VR1), a chimeric 2'-O-methyl RNA-DNA gapmer oligonucleotide exhibited an IC50 of approximately 220 nM, which was 3-fold less potent than a phosphorothioate oligonucleotide (IC50 ≈ 70 nM) and 550-fold less potent than an LNA-DNA-LNA gapmer (IC50 = 0.4 nM) [1]. For reference, siRNA targeting the same gene achieved an IC50 of 0.06 nM [1].

Gene Silencing Potency
Head-to-head
IC50 ≈ 220 nM
Establishes potency hierarchy for platform selection
Mammalian cell co-transfection; n=3; comparator data in source
Antisense oligonucleotides Gene silencing Gapmer

Duplex Thermal Stabilization

A thermodynamic study of 2'-O-Me-RNA/RNA duplexes quantified the stabilization conferred by terminal 2'-O-methylguanosine (GM) residues [1]. A 3'-terminal GM in a GM-C matched pair stabilizes the duplex by 2.6 kcal/mol (ΔΔG°37) compared to the unmodified terminal pair [1]. When forming a G-A, G-G, or G-U mismatch, a 3'-terminal GM enhances stability by an average of 0.7 kcal/mol, whereas the corresponding LNA-guanosine (GL) mismatch stabilization averages 1.5 kcal/mol [1].

Duplex Thermal Stabilization
Head-to-head
GM matched pair: +2.6 kcal/mol; GL: +3.4 kcal/mol
Enables precise design of isoenergetic hybridization probes
2'-O-Me-RNA/RNA duplex; ΔΔG°37 measured
Thermodynamics RNA hybridization Probe design

Duplex Tm Increment

Incorporation of 2'-O-methyl RNA nucleotides into an antisense DNA oligonucleotide (forming a 2'-O-methyl RNA/DNA chimera) increases the thermal melting temperature (Tm) of its duplex with complementary RNA by approximately 1.3°C per 2'-O-methyl RNA residue added, relative to the duplex formed by an unmodified antisense DNA oligonucleotide .

Duplex Tm Increment
Data to verify
+1.3 °C per modification
Supports predictable tuning of duplex thermal stability
2'-O-Me/DNA chimera vs. complementary RNA; source review recommended
Oligonucleotide synthesis Duplex stability Antisense design

Conformational Hydrogen-Bonding Effects

Infrared multiple photon dissociation (IRMPD) action spectroscopy and theoretical calculations revealed that 2'-O-methylation alters hydrogen-bonding patterns at the ribose moiety. Specifically, the 2'-O-methyl and 2'-hydroxyl substituents enable a hydrogen-bonding interaction between the 2'- and 3'-substituents, whereas a 2'-hydrogen atom (as in DNA) does not [1]. Furthermore, 2'-O-methylation reduces the number of stable low-energy hydrogen-bonded conformations possible and importantly inverts the preferred polarity of this interaction versus that of the RNA (2'-OH) analogues [1].

Conformational Effects
Class-level
Inverted hydrogen-bonding polarity vs. RNA
Explains unique thermodynamic behavior; cannot extrapolate from RNA
IRMPD spectroscopy and DFT; qualitative structural distinction
Conformational analysis Hydrogen bonding Nucleoside structure

2'-O-Methylguanosine Applications


Isoenergetic RNA Probe Design

Based on the quantified terminal stabilization data (3'-terminal GM in matched pair: +2.6 kcal/mol; 3'-terminal GM mismatch: +0.7 kcal/mol) [1], 2'-O-methylguanosine is optimally suited for designing isoenergetic 2'-O-Me-RNA/RNA hybridization probes. The precise thermodynamic contributions enable researchers to tune probe melting behavior predictably, which is essential for microarray-based RNA expression profiling and RNA structure interrogation where uniform hybridization efficiency across probe sets is required.

Antisense Oligonucleotide Development

Given the per-modification Tm increase of +1.3°C relative to unmodified DNA antisense oligos , and the established cellular potency profile (IC50 ≈ 220 nM in gapmer format) [2], 2'-O-methylguanosine is appropriate for antisense applications requiring moderate duplex stabilization and nuclease resistance without the extreme affinity (and potential hepatotoxicity risks) associated with LNA modifications. The compound offers a middle-ground performance tier between unmodified phosphorothioates and high-affinity LNA gapmers.

Mass Spectrometry Stability Studies

The well-characterized gas-phase glycosidic bond stability and hydrogen-bonding conformational behavior of protonated 2'-O-methylguanosine, established via ER-CID and IRMPD action spectroscopy [3], make it a valuable reference standard for tandem mass spectrometry studies investigating the effects of ribose modifications on nucleoside fragmentation pathways. The inverted hydrogen-bonding polarity and reduced conformational ensemble relative to RNA guanosine provide a distinct spectral signature for method validation.

mRNA Cap1 Research

2'-O-Methylguanosine is a core component of Cap1 structures (m7GpppNm), where 2'-O-methylation of the first transcribed nucleotide has been shown to significantly increase mRNA expression compared to Cap0 in JAWS II dendritic cells [4]. This makes 2'-O-methylguanosine-containing cap analogs relevant for mRNA therapeutic development where enhanced translational efficiency and evasion of IFIT1-mediated innate immune recognition are critical design criteria.

Application
Selection Property
Validation Focus
Isoenergetic RNA probe research
Quantified terminal thermodynamic contributions
Hybridization efficiency uniformity across probe sets
Antisense oligonucleotide research
Moderate duplex stabilization and nuclease resistance
Cellular potency and toxicity benchmarking
Mass spectrometry nucleoside studies
Characterized gas-phase glycosidic bond stability
Fragmentation pathway method validation
mRNA cap1 structure-function studies
Cap1 analog with enhanced translational efficiency potential
IFIT1 evasion and expression level endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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